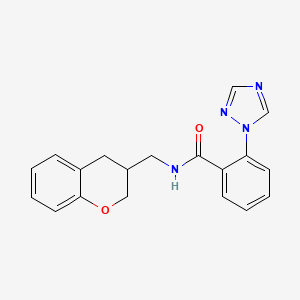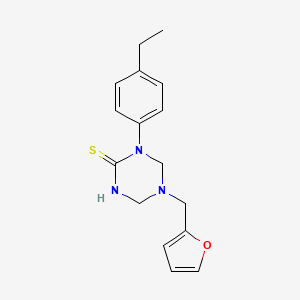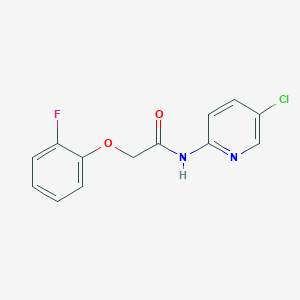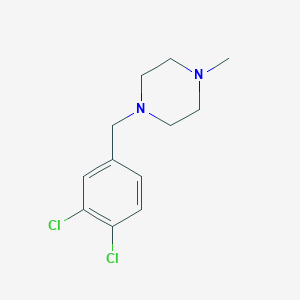![molecular formula C19H26N4O2 B5641017 2-[({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5641017.png)
2-[({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that includes various pyrazolopyridine derivatives. These compounds have been studied for their molecular structures, synthesis methods, chemical and physical properties. While the exact compound might not be directly referenced in available literature, similar compounds provide insights into the synthesis, structure, and properties expected for this chemical.
Synthesis Analysis
Synthesis of pyrazolopyridine derivatives involves multi-step chemical processes, including nucleophilic aromatic substitution, hydrogenation, and iodination for specific intermediates as seen in the synthesis of related compounds (Fussell, Luan, Peach, & Scotney, 2012). The synthesis can involve regioselective reactions under ultrasound irradiation to yield desired products in high yields (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Molecular Structure Analysis
The molecular structures of pyrazolopyridine derivatives are often characterized using X-ray crystallography, demonstrating the presence of specific conformational arrangements and intermolecular interactions. For instance, 1H-pyrazolo[3,4-b]pyridines show tautomeric forms and structural diversity depending on substituents at various positions, affecting their molecular geometry and interactions (Donaire-Arias et al., 2022).
Chemical Reactions and Properties
Pyrazolopyridines undergo various chemical reactions, including cycloadditions, that enable the synthesis of functionalized derivatives. These reactions are often influenced by the presence of substituents and the reactivity of the compound (Ravi et al., 2017).
Physical Properties Analysis
The physical properties, such as crystalline structure and thermodynamic parameters, are crucial for understanding the stability and reactivity of pyrazolopyridine derivatives. Theoretical and experimental analyses provide insights into the compound's behavior in different conditions (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrazolopyridine derivatives can be deduced from their molecular structure and the nature of substituents. Studies on related compounds show a range of reactivities towards nucleophilic attacks and the stability of different tautomeric forms (Gubaidullin et al., 2014).
Mecanismo De Acción
Direcciones Futuras
The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action. Given the wide range of activities associated with pyrazoles and piperidines, this compound could potentially have interesting biological properties worth exploring .
Propiedades
IUPAC Name |
(5-methyl-1-propylpyrazol-4-yl)-[4-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-3-10-23-15(2)18(13-21-23)19(24)22-11-7-17(8-12-22)25-14-16-6-4-5-9-20-16/h4-6,9,13,17H,3,7-8,10-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDVHBFWRNIXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)N2CCC(CC2)OCC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5640949.png)

![1-(phenoxyacetyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5640978.png)


![2-{[4'-(cyclopropylmethoxy)biphenyl-3-yl]oxy}acetamide](/img/structure/B5641002.png)
![2-cyclopropyl-9-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5641014.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5641022.png)
![2-[(4-ethoxypiperidin-1-yl)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5641028.png)
![2-amino-4-(4-isopropylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5641038.png)
amino](2-methylphenyl)acetic acid](/img/structure/B5641039.png)
